molecular formula C14H22N2O.HCl B000136 利多卡因盐酸盐 CAS No. 73-78-9

利多卡因盐酸盐

货号 B000136
CAS 编号: 73-78-9
分子量: 270.8 g/mol
InChI 键: IYBQHJMYDGVZRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of lidocaine hydrochloride involves several innovative approaches to improve its integration into drug delivery systems. For instance, its transformation into deep-eutectic solvents (DESs) allows for the synthesis of polymer-drug complexes through free-radical frontal polymerization, achieving high drug loading capacities without the use of solvents. This method leverages the hydrogen bonding capabilities of lidocaine hydrochloride with acrylic and methacrylic acids to form DESs, facilitating controlled drug release in various environments (Sánchez-Leija et al., 2014). Additionally, synthesis techniques involving flow focusing have been explored to create lidocaine-loaded polymeric microparticles, highlighting the influence of synthesis parameters on drug loading and release properties (Holgado et al., 2008).

Molecular Structure Analysis

The molecular dynamics studies of lidocaine hydrochloride, especially in water mixtures, reveal significant effects of hydration on its relaxation dynamics. These studies provide insights into the molecular behavior of lidocaine hydrochloride in solution, highlighting how water content influences its glass transition temperature and forms a room temperature ionic liquid state (Wojnarowska et al., 2012).

Chemical Reactions and Properties

Lidocaine hydrochloride's ability to form stable complexes with other compounds, such as in the creation of novel crystal forms with hydroquinone, resorcinol, and pyrogallol, underscores its chemical versatility. These complexes exhibit enhanced stability and solubility, providing new avenues for modulating the physicochemical properties of lidocaine hydrochloride for various applications (Verdugo-Escamilla et al., 2022).

Physical Properties Analysis

The physical properties of lidocaine hydrochloride, including its solubility and interaction with various substrates, have been extensively studied. For example, the controlled release from polymerized drug-based deep-eutectic solvents demonstrates how physical properties like pH, ionic strength, and solubility can be manipulated to achieve desired drug release profiles (Sánchez-Leija et al., 2014).

Chemical Properties Analysis

The exploration of lidocaine hydrochloride's chemical properties, particularly its ionization and transport properties in various media, provides essential insights into its behavior in drug delivery systems. Studies have shown how the ionization state of lidocaine influences its transport and release, which is critical for developing effective delivery methods (Karami et al., 2000).

科研应用

1. 预防再灌注损伤和多器官功能障碍综合征

Lidocaine hydrochloride,传统上用作局部麻醉剂和抗心律失常药物,已被认可具有预防缺血再灌注损伤、全身性炎症反应综合征(SIRS)和随后的多器官功能障碍综合征(MODS)的潜力。它作为Na+/Ca2+通道阻滞剂、活性氧清除剂和炎症过程调节剂。 缺乏经济有效且安全的再灌注损伤治疗方法使静脉注射利多卡因成为创伤医学中一个有前途的选择,鼓励在这一领域进行临床试验(Cassutto & Gfeller, 2003)

2. 眼科手术

Lidocaine hydrochloride凝胶已被证实是各种眼科手术中一种安全、有效且患者接受的局部眼部麻醉剂。与替代疗法相比,它提供至少相同的疼痛控制效果,患者和外科医生的满意度很高。利多卡因盐酸盐凝胶形式多功能且用于白内障、翼状胬肉和玻璃体切除等手术(Page & Fraunfelder, 2009)

3. 癌症治疗和疼痛管理

Lidocaine hydrochloride已经超越其作为麻醉剂的传统用途,显示出在癌症治疗中的潜力。它表现出多种活性,例如作为耐药癌细胞的化疗增敏剂,并通过各种机制,包括表观遗传变化和促凋亡途径,抑制癌细胞生长。其多功能性质和当前的临床试验标志着它在新型癌症治疗中的潜在作用(Zhou et al., 2020)。此外,静脉注射利多卡因用于管理癌症疼痛,在某些情况下提供显著的疼痛缓解(Lee et al., 2019)

4. 镇痛机制和疼痛管理

利多卡因的作用延伸到急性和慢性疼痛状态的管理,特别是在急诊科的背景下。其多方面的作用机制,包括消除异位放电、抑制炎症过程和调节神经传导,有助于其镇痛特性。这些属性使利多卡因成为一种多功能药物,通过不同途径用于各种医疗状况(Golzari et al., 2014)

Safety And Hazards

Lidocaine Hydrochloride can cause eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause an allergic skin reaction . It is toxic if swallowed and can cause skin and eye irritation .

性质

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQHJMYDGVZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-58-6 (Parent)
Record name Lidocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4058782
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Lidocaine Hydrochloride

CAS RN

73-78-9
Record name Lidocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lidocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lidocaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lidocaine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIDOCAINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In this Example and Comparative Example, a solution with a pH of from about 4.0 to 5.5 of 4.0 weight % lidocaine hydrochloride in deionized water was prepared. The lidocaine hydrochloride solution contained a mixture of chloride ions and protonated lidocaine ions that were formed by dissociation of lidocaine hydrochloride in the solution. The lidocaine hydrochloride solution was injected into the component 12 in Example 4 and into the component 14 in Comparative Example 5. It is believed that the lidocaine hydrochloride solution was absorbed substantially uniformly into both the component 12 and the component 14 in Example 4. The amount of the lidocaine hydrochloride solution that was injected into the electrode of Example 4 was 4 cc, and the amount of the lidocaine hydrochloride solution that was injected into the electrode of Comparative Example 5 was 3 cc, as seen in Table 5 below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 2% composition of doxepin in the nanolipid-vesicle composition of Preparation 2 above was prepared by mixing doxepin hydrochloride with the nanolipid vesicle formulation as described in Preparation 2 which had been modified by the addition of Keltrol to render a thick creamy consistency, in a mass/mass ratio of 2:98 with the aid of a high speed stirrer. The composition is designated DOXIPEX CREAM. (b) In similar manner a 1.7307% composition of Lidocaine Hydrochloride was prepared and designated LIDAREX LOTION. (c) A 0.3% composition of Scopolamine HBR was also prepared in the same manner and designated MZL Scopolamine. (d) A 0.5% nasal spray composition of Oxymetazoline HCl was also prepared in the same manner with some modification and designated Oxymetazoline MZL. (e) A 0.5% injection formulation of Bupivicaine HCl was further prepared in the same manner but with some modification and designated Bupivicaine MZL.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Scopolamine HBR
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Scopolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lidocaine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lidocaine hydrochloride
Reactant of Route 3
Reactant of Route 3
Lidocaine hydrochloride
Reactant of Route 4
Reactant of Route 4
Lidocaine hydrochloride
Reactant of Route 5
Reactant of Route 5
Lidocaine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lidocaine hydrochloride

Citations

For This Compound
27,700
Citations
MF Powell - Analytical profiles of drug substances, 1986 - Elsevier
Publisher Summary This chapter discusses lidocaine and lidocaine hydrochloride. Lidocaine is widely used as a local anaesthetic and for the management of cardiac arrhythmas, …
Number of citations: 40 www.sciencedirect.com
Y Xia, E Chen, DL Tibbits, TE Reilley… - Journal of Clinical …, 2002 - Elsevier
… lidocaine hydrochloride or diphenhydramine and equivalent to placebo. Diphenhydramine and lidocaine hydrochloride … Lidocaine hydrochloride displayed a significantly (p < 0.05) …
Number of citations: 111 www.sciencedirect.com
HR Shah, E Reichel, BG Busbee - Local and Regional Anesthesia, 2010 - Taylor & Francis
… Lidocaine hydrochloride acts by stabilizing the neuronal membrane by blocking the fast voltage gated sodium (Na + ) channels, preventing the postsynaptic neuron from depolarizing. …
Number of citations: 48 www.tandfonline.com
MA Chaney, R Kerby, A Reader, FM Beck… - Anesthesia …, 1991 - ncbi.nlm.nih.gov
… 1:100,000 epinephrine, and 2% lidocaine hydrochloride with 1: 100,000 epinephrine for … ; for the lidocaine hydrocarbonate and lidocaine hydrochloride solutions with epinephrine, …
Number of citations: 68 www.ncbi.nlm.nih.gov
EJ Ricci, MVLB Bentley, M Farah, RES Bretas… - European Journal of …, 2002 - Elsevier
… 407 and of lidocaine hydrochloride reported here are … of lidocaine hydrochloride to yield 2% was then dissolved in the cold solution. Poloxamer 407 gels with lidocaine hydrochloride 2…
Number of citations: 182 www.sciencedirect.com
TM Chin, MJ Fellner - International journal of Dermatology, 1980 - Wiley Online Library
A 39‐year‐old man developed allergic hypersensitivity to lidocaine hydrochloride and showed urticarial dermographism. Although hypersensitivity reactions to local anesthetics are rare …
Number of citations: 84 onlinelibrary.wiley.com
SM Waraszkiewicz, EA Milano, R DiRubio - Journal of Pharmaceutical …, 1981 - Elsevier
… lidocaine hydrochloride concentration) are required for the quantitation of the lidocaine hydrochloride … the appropriate (Table I) lidocaine hydrochloride stock solution were pipetted into …
Number of citations: 91 www.sciencedirect.com
MA Page, FW Fraunfelder - Clinical Ophthalmology, 2009 - Taylor & Francis
… and patient satisfaction with lidocaine hydrochloride gel as a tool for ocular anesthesia. … BusbeeBGAlamAReichelELidocaine hydrochloride gel for ocular anesthesia: results of a …
Number of citations: 61 www.tandfonline.com
M Preis, C Woertz, K Schneider, J Kukawka… - European Journal of …, 2014 - Elsevier
… Lidocaine hydrochloride was used as a model drug for local drug administration and was obtained from Kreussler Pharma (Wiesbaden, Germany). Solvents used were of analytical …
Number of citations: 120 www.sciencedirect.com
Y Zhang, Z Gao, W Zhang, W Wang, J Chang… - Sensors and Actuators B …, 2018 - Elsevier
… The fluorescence of CDs can be efficiently quenched by lidocaine hydrochloride (LH) through static quenching, hence the CDs can serve as a simple and rapid fluorescent probe for …
Number of citations: 93 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。